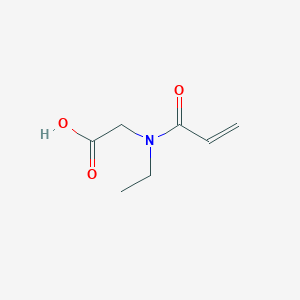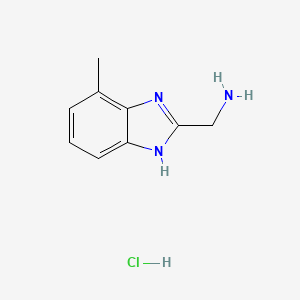![molecular formula C6H9N3O B3376322 N-[(1H-pyrazol-4-yl)methyl]acetamide CAS No. 1184541-34-1](/img/structure/B3376322.png)
N-[(1H-pyrazol-4-yl)methyl]acetamide
Descripción general
Descripción
“N-[(1H-pyrazol-4-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1184541-34-1 . It has a molecular weight of 139.16 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-aryl-N-(1H-pyrazol-3-yl) acetamide, has been synthesized using Ullmann and Ullmann-Finkelstein reactions . These reactions could potentially be adapted for the synthesis of “this compound”.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 139.16 . More specific physical and chemical properties were not found in the search results.Mecanismo De Acción
Target of Action
N-[(1H-pyrazol-4-yl)methyl]acetamide primarily targets specific enzymes and receptors within the body. These targets often include kinases and other proteins involved in signal transduction pathways. The exact targets can vary depending on the specific biological context and the compound’s intended therapeutic use .
Mode of Action
The compound interacts with its targets through binding to the active sites of enzymes or receptors. This binding can inhibit or activate the target proteins, leading to changes in their activity. For example, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in cell growth, apoptosis, and inflammation. By modulating the activity of key enzymes and receptors, the compound can alter the expression of genes and proteins involved in these pathways, leading to changes in cellular behavior and function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed in the gastrointestinal tract, distributed widely throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of this compound results in the inhibition or activation of specific signaling pathways. This can lead to various cellular effects, such as reduced proliferation of cancer cells, induction of apoptosis, or decreased inflammation. These effects are highly dependent on the specific targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound may be more stable and effective at certain pH levels or temperatures, and its interaction with other drugs or biomolecules can enhance or inhibit its activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(1H-pyrazol-4-yl)methyl]acetamide as a research tool is its versatility. It can be used in a wide range of experiments, from in vitro studies of ion channel function to in vivo studies of neurological disorders. However, there are also some limitations to the use of this compound in research. For example, its effects on ion channels and receptors can be highly variable depending on the experimental conditions, and its use in vivo can be complicated by issues such as bioavailability and toxicity.
Direcciones Futuras
There are many potential directions for future research on N-[(1H-pyrazol-4-yl)methyl]acetamide. One area of interest is the development of more specific and potent modulators of ion channels and receptors, which could lead to the development of new treatments for neurological and metabolic disorders. Another area of interest is the use of this compound as a tool for investigating the molecular mechanisms underlying disease states, such as the role of ion channels in the development of cancer. Overall, this compound is a promising compound with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-[(1H-pyrazol-4-yl)methyl]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This has led to investigations into the potential use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-[(1H-pyrazol-4-yl)methyl]acetamide has been found to interact with androgen receptors, which are proteins that play a crucial role in the regulation of gene expression . The nature of these interactions involves the compound acting as an antagonist, blocking the receptor and preventing its activation .
Cellular Effects
In terms of cellular effects, this compound has been observed to have anti-proliferative activity against LNCaP cells, a line of human prostate cancer cells . This suggests that the compound may influence cell function by interfering with cell signaling pathways and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to androgen receptors, thereby inhibiting their activation and subsequent gene expression . This inhibition can lead to changes in gene expression and potentially impact various biological processes .
Propiedades
IUPAC Name |
N-(1H-pyrazol-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(10)7-2-6-3-8-9-4-6/h3-4H,2H2,1H3,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAFDDVJGKOBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184541-34-1 | |
| Record name | N-[(1H-pyrazol-4-yl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




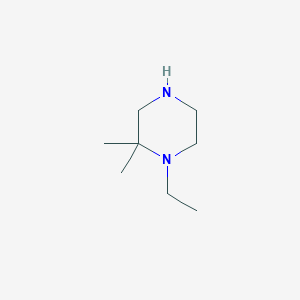
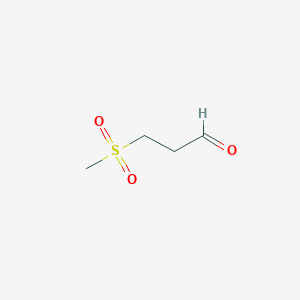



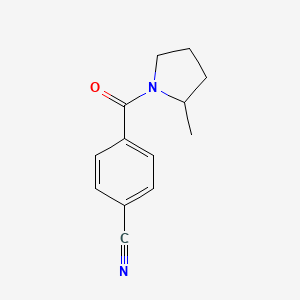

![2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B3376302.png)


